2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Overview
Description
2,2’-(Ethane-1,2-diyldisulfonyl)diethanol is an organic compound with the molecular formula C6H14O6S2 and a molecular weight of 246.30 g/mol . It is also known as bis(2-hydroxyethyl) disulfide. This compound is characterized by the presence of two sulfonyl groups and two hydroxyl groups attached to an ethane backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyldisulfonyl)diethanol typically involves the reaction of ethylene glycol with sulfuryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with another molecule of ethylene glycol to form the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Ethane-1,2-diyldisulfonyl)diethanol can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyldisulfonyl)diethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form sulfonic acids.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Ethers or esters.
Scientific Research Applications
2,2’-(Ethane-1,2-diyldisulfonyl)diethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyldisulfonyl)diethanol involves its ability to undergo redox reactions. The compound can act as a reducing agent, donating electrons to other molecules, or as an oxidizing agent, accepting electrons. This dual functionality makes it useful in various chemical processes. The molecular targets and pathways involved include interactions with thiol groups in proteins and enzymes, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiodiethanol: Similar structure but lacks the sulfonyl groups.
Ethylene glycol disulfide: Contains disulfide linkage but no hydroxyl groups.
Bis(2-hydroxyethyl) sulfide: Contains sulfur but no sulfonyl groups.
Uniqueness
2,2’-(Ethane-1,2-diyldisulfonyl)diethanol is unique due to the presence of both sulfonyl and hydroxyl groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in both oxidation and reduction reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[2-(2-hydroxyethylsulfonyl)ethylsulfonyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c7-1-3-13(9,10)5-6-14(11,12)4-2-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTWNSRETGZRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCS(=O)(=O)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307519 | |
Record name | 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7484-34-6 | |
Record name | 7484-34-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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